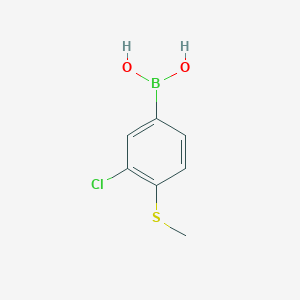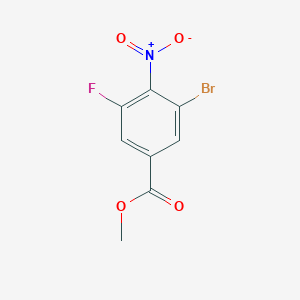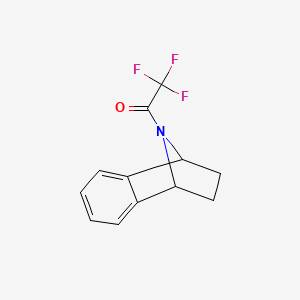
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde
Descripción general
Descripción
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO3. It has a molecular weight of 198.19 . This compound is used in various applications and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is 1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 . The InChI key is CYTWCKBXVAXGBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Fluorinated benzaldehydes have been synthesized and used in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of the anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, suggesting potential applications in cancer research and therapy (Lawrence et al., 2003).
Facile Synthesis
Efforts to simplify the synthesis of related fluorinated benzaldehydes, such as 3-fluoro-4-methoxybenzaldehyde, have shown success in developing a one-step synthetic method. This approach reduces the environmental and cost burdens associated with the production of these compounds, indicating potential for efficient synthesis of related chemicals (Wang Bao-jie, 2006).
Bioconversion Potential
Studies on the bioconversion potential of the fungus Bjerkandera adusta with respect to producing novel halogenated aromatic compounds provide insights into the environmental and biotechnological applications of fluorinated compounds. Such research could suggest pathways for the production or degradation of similar substances, including 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde (Lauritsen & Lunding, 1998).
Chemosensor Development
The creation of chemosensors for metal ion detection, employing fluorinated benzaldehyde derivatives, underscores the role these compounds can play in analytical chemistry, environmental monitoring, and diagnostic applications. Such research indicates potential uses in the development of sensors and probes (Gao et al., 2014).
Material Science and Thermophysical Properties
Investigations into the thermophysical properties of solid aldehydes, including various methoxy and ethoxy benzaldehydes, contribute to our understanding of these compounds' physical behavior and potential applications in material science (Temprado, Roux, & Chickos, 2008).
Safety And Hazards
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethoxy-2-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWCKBXVAXGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)






![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)